molecular formula C15H15N B458846 2-(2-Methylphenyl)isoindoline

2-(2-Methylphenyl)isoindoline

Cat. No.: B458846
M. Wt: 209.29g/mol
InChI Key: LZYOXONVZCNYGR-UHFFFAOYSA-N
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Description

Contextual Significance of Isoindoline (B1297411) Scaffolds in Organic Chemistry

The isoindoline scaffold, a bicyclic structure featuring a benzene (B151609) ring fused to a five-membered pyrrolidine (B122466) ring, is a privileged motif in chemical research. mdpi.com This framework is not only found in a variety of naturally occurring alkaloids but also serves as a core component in numerous synthetic molecules with significant pharmacological properties. mdpi.comresearchgate.net The versatility of the isoindoline skeleton allows for diverse functionalization, leading to a wide array of derivatives, including isoindolinones and isoindoline-1,3-diones (phthalimides), which are prominent in medicinal chemistry. researchgate.netresearchgate.net

Derivatives of isoindoline are integral to several commercial drugs and bioactive compounds, demonstrating activities across a spectrum of therapeutic areas such as hypertension, inflammation, and cancer. mdpi.comresearchgate.net The structural rigidity and defined three-dimensional arrangement of the isoindoline core make it an excellent scaffold for designing molecules that can precisely interact with biological targets. mdpi.com Consequently, the development of novel and efficient synthetic routes to access functionalized isoindolines remains an active and important area of investigation in organic synthesis. researchgate.netacs.org

Specific Research Focus on N-Aryl Isoindolines: The Case of 2-(2-Methylphenyl)isoindoline

Within the broad family of isoindoline derivatives, N-aryl isoindolines represent a significant subclass. The direct attachment of an aryl group to the isoindoline nitrogen atom introduces specific electronic and steric properties that influence the molecule's reactivity and potential applications. Research into N-aryl isoindolines is driven by their utility as precursors to other important structures, such as N-aryl isoindolinones, and their potential as bioactive agents themselves. nih.govacs.orgresearchgate.net

This compound, also known as 2-(o-tolyl)isoindoline, serves as a case study for this class of compounds. The 'o-tolyl' group introduces steric hindrance around the nitrogen atom, which can influence reaction kinetics and selectivity. Much of the research involving this specific moiety has focused on its oxidized derivatives, particularly this compound-1,3-dione. acs.orgsemanticscholar.org However, the synthesis and reactivity of the parent isoindoline are also of fundamental interest. For instance, the oxidation of N-aryl isoindolines, including methyl-containing variants, to their corresponding isoindolinones is a key transformation that has been explored using various methods. mdpi.comresearchgate.net The synthesis of these compounds often involves the reaction of primary aryl amines, such as o-toluidine (B26562), with appropriate precursors. semanticscholar.org

Table 1: Physicochemical Properties of 2-(o-Tolyl)isoindoline-1,3-dione
PropertyValueSource
Molecular FormulaC15H11NO2 sigmaaldrich.com
CAS Number2464-33-7 sigmaaldrich.comcymitquimica.com
Melting Point166–172 °C acs.org
Yield (from Phthalic Anhydride)74% acs.org

Evolution of Research Trajectories Pertaining to this compound and Related Analogs

The synthetic strategies for producing isoindoline-based structures have evolved significantly over time. Early and still common methods involve the condensation of phthalic anhydride (B1165640) or its derivatives with primary amines, such as o-toluidine, in glacial acetic acid to form the corresponding isoindoline-1,3-diones. acs.orgsemanticscholar.orgnih.gov

More recent research has focused on developing more sophisticated and efficient catalytic systems. Modern synthetic routes to access the related isoindolinone core include:

Reductive C-N Coupling: Using ultrathin platinum nanowires as catalysts to facilitate the reaction between 2-carboxybenzaldehyde (B143210) and amines. organic-chemistry.org

C-H Functionalization: Copper-catalyzed intramolecular sp3 C-H amidation of 2-alkyl-N-substituted benzamides provides a direct route to isoindolinones. organic-chemistry.org

Carbonylative Cyclization: Palladium-catalyzed C-H carbonylation of benzylamines using carbon monoxide gas or a CO surrogate is another advanced method for constructing the isoindolinone scaffold. organic-chemistry.org

Aerobic Oxidation: Visible-light-mediated aerobic oxidation of isoindolines offers an environmentally friendly pathway to isoindolinones, avoiding the need for external photocatalysts or harsh chemical oxidants. mdpi.com A dioxane-mediated aerobic oxidation has also been shown to be effective for preparing N-aryl-isoindolinones from their isoindoline precursors. nih.govacs.org

This progression reflects a broader trend in organic synthesis toward methods that offer higher efficiency, greater functional group tolerance, and improved environmental credentials.

Table 2: Selected Modern Synthetic Methods for Isoindolinone Scaffolds
MethodCatalyst/ReagentKey FeaturesReference
Electrochemical ReductionUndivided cell, carbon electrodesControllable reduction of cyclic imides to hydroxylactams and lactams. organic-chemistry.org
Reductive C-N CouplingPt nanowires, H₂ (1 bar)High yields for N-substituted isoindolinones from 2-carboxybenzaldehyde. organic-chemistry.org
Copper-Catalyzed C-H FunctionalizationCopper catalystDirect synthesis from 2-alkyl-N-substituted benzamides. organic-chemistry.org
Palladium-Catalyzed CarbonylationPalladium catalyst, CO or CO surrogateForms benzolactams from free primary benzylamines. organic-chemistry.org
Visible-Light Aerobic OxidationNone (photocatalyst-free)Environmentally friendly oxidation of isoindolines to isoindolinones using O₂. mdpi.com

Overview of Key Scientific Challenges and Opportunities in this compound Research

Despite the progress made, the chemistry of this compound and its analogs presents ongoing challenges and opportunities.

Key Scientific Challenges:

Selective Synthesis: The synthesis of isoindolinones from isoindolines can be complicated by over-oxidation to form isoindoline-1,3-dione by-products. researchgate.net Developing highly chemoselective oxidation methods remains a significant challenge.

Enantioselectivity: Many bioactive isoindoline derivatives are chiral. The development of practical and efficient enantioselective syntheses to access single-enantiomer products is a major area of focus.

Scaffold Stability: The 1H-isoindole core, a related unsaturated structure, is inherently prone to isomerization to the more stable aromatic isoindole, making its synthesis and isolation challenging. acs.org While the saturated isoindoline ring is more stable, controlling reactivity at adjacent positions without disrupting the core can be difficult.

Key Scientific Opportunities:

Novel Catalysis: There is a continuing opportunity to design novel catalytic systems that are more efficient, sustainable, and selective for the synthesis of isoindolines and their derivatives. organic-chemistry.org This includes the use of earth-abundant metals and photocatalytic methods. mdpi.com

Bioactive Derivatives: The isoindoline scaffold is a proven platform for discovering new therapeutic agents. mdpi.comresearchgate.net The synthesis and evaluation of new analogs of this compound, potentially incorporating different substitution patterns, could lead to the identification of compounds with novel or enhanced biological activities.

Materials Science: Phthalimides and related isoindoline-diones are precursors to thermally stable polymers. vulcanchem.com Exploring the incorporation of functionalized isoindolines like this compound into new materials could open up applications in fields such as organic electronics. vulcanchem.com

Future research in this area will likely focus on overcoming synthetic challenges to unlock the full potential of these versatile heterocyclic compounds in both medicine and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15N

Molecular Weight

209.29g/mol

IUPAC Name

2-(2-methylphenyl)-1,3-dihydroisoindole

InChI

InChI=1S/C15H15N/c1-12-6-2-5-9-15(12)16-10-13-7-3-4-8-14(13)11-16/h2-9H,10-11H2,1H3

InChI Key

LZYOXONVZCNYGR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2CC3=CC=CC=C3C2

Canonical SMILES

CC1=CC=CC=C1N2CC3=CC=CC=C3C2

Origin of Product

United States

Synthetic Methodologies for 2 2 Methylphenyl Isoindoline and Its Derivatives

Classical and Established Synthetic Routes to Isoindoline (B1297411) Systems

The foundational methods for constructing the isoindoline framework have been well-established for decades. These routes typically involve the formation of the heterocyclic ring through cyclization or the direct attachment of the aryl substituent to a pre-formed isoindoline core.

Cyclization Reactions for the Formation of the Isoindoline Core

The formation of the isoindoline ring is a critical step, and classical methods have largely relied on cyclization strategies. A prominent and traditional approach involves the double N-alkylation of a primary amine with an α,α'-dihalo-o-xylene. unipi.it Specifically, the reaction of α,α'-dibromo-o-xylene or α,α'-dichloro-o-xylene with a primary amine, such as 2-methylaniline (o-toluidine), provides a direct pathway to the corresponding N-substituted isoindoline.

This bimolecular nucleophilic substitution reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. Various conditions have been developed to optimize this process. For instance, Subbarayappa and colleagues reported the synthesis of N-substituted isoindolines from α,α'-dibromo-o-xylene and various primary amines at room temperature using sodium hydroxide (B78521) as the base in 1,4-dioxane, achieving excellent yields. unipi.it This method is applicable to anilines, benzyl (B1604629) amines, and alkyl amines, accommodating both electron-donating and electron-withdrawing groups. unipi.it

Another classical cyclization approach is the reductive amination of o-phthalaldehyde (B127526) (OPA) with a primary amine. This one-pot reaction involves the initial formation of a Schiff base (imine) between one of the aldehyde groups and the amine, followed by intramolecular cyclization and subsequent reduction of the resulting isoindolinone or related intermediate to the isoindoline. The reaction of OPA with amino acids in the presence of a thiol like 2-mercaptoethanol (B42355) is a well-known example that leads to fluorescent isoindole derivatives, highlighting the reactivity of the starting materials. thieme-connect.com For the synthesis of 2-(2-Methylphenyl)isoindoline, o-toluidine (B26562) would be the amine of choice.

Starting Material Amine Reagents/Conditions Product Yield Reference
α,α'-Dibromo-o-xylenePrimary Amines (general)NaOH, 1,4-Dioxane, Room Temp.N-Substituted IsoindolinesExcellent unipi.it
α,α'-Bishalo-ortho-xylenesPrimary Amines (general)Aqueous MW irradiationN-Substituted IsoindolinesGood to Excellent unipi.it
o-PhthalaldehydePrimary AmineReductive Amination ConditionsN-Substituted IsoindolineVariable thieme-connect.comnih.gov

Direct N-Arylation Strategies for Substituted Isoindolines

Direct N-arylation involves the formation of a carbon-nitrogen bond between the nitrogen atom of the isoindoline ring and an aryl group. While modern methods often rely on metal catalysts, classical approaches can be considered as the conceptual precursors. These methods often require harsh reaction conditions, such as high temperatures and the use of strong bases, and may suffer from limited scope and functional group tolerance. The direct deprotonation of an amine followed by reaction with an electrophile is a fundamental tactic in organic synthesis. nih.gov However, applying this to the arylation of isoindoline with a non-activated aryl halide without a catalyst is challenging. The development of transition metal-catalyzed methods has largely superseded these less efficient classical strategies.

Modern Advancements in the Synthesis of this compound

Recent decades have witnessed a revolution in synthetic chemistry, with the advent of powerful new tools for bond formation. The synthesis of N-aryl isoindolines, including this compound, has benefited significantly from these developments, which offer milder conditions, greater efficiency, and broader substrate scope.

Transition Metal-Catalyzed Cross-Coupling Reactions for N-Aryl Isoindolines

Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to C-N bond formation is well-documented. researchgate.netwiley.com Palladium-, copper-, and rhodium-based catalytic systems are frequently employed for the N-arylation of amines, including heterocyclic amines like isoindoline. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for this transformation. The synthesis of this compound via this route would involve the coupling of isoindoline with an o-tolyl halide (e.g., 2-bromotoluene (B146081) or 2-iodotoluene) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Similarly, ruthenium-catalyzed reactions have been developed for the synthesis of isoindolinone derivatives, which are direct precursors to isoindolines. For example, Jeganmohan and coworkers described a ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols to yield 3-substituted isoindolinones. rsc.org These isoindolinones can be subsequently reduced to the corresponding isoindolines. rsc.org The development of intramolecular C-H amidation using palladium catalysts also provides a route to isoindolinones without the need for stoichiometric oxidants. rsc.org

Catalyst System Coupling Partners Key Features Product Type Reference
Palladium/Phosphine LigandIsoindoline + Aryl HalideHigh efficiency, broad scope (Buchwald-Hartwig)N-Aryl Isoindoline nih.govresearchgate.net
Ruthenium/AgSbF₆/Cu(OAc)₂N-Aromatic Amide + Allylic AlcoholC-H activation, forms substituted isoindolinones3-Substituted Isoindolinone rsc.org
RhodiumDiyne + Alkyne[2+2+2] CycloadditionSubstituted Isoindoline rsc.org
Palladium on Carbon (Pd/C)2-Benzyl-N-mesylbenzamideDehydrogenative C-H cyclization, no external oxidantIsoindolinone rsc.org

Organocatalytic and Metal-Free Approaches to this compound Synthesis

In a move towards more sustainable and cost-effective synthesis, organocatalysis and metal-free reactions have gained prominence. These methods avoid the use of potentially toxic and expensive transition metals. N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations. organic-chemistry.org For instance, a tandem imine umpolung-intramolecular aza-Michael addition catalyzed by an NHC has been used to synthesize N-substituted isoindolinone acetates, with air serving as the sole oxidant. organic-chemistry.org

Another approach involves the use of fluorous phosphine as an organocatalyst in green solvents for the tandem reaction of 2-cyanobenzaldehydes and α,β-unsaturated ketones/esters, affording isoindolinones in good to excellent yields. researchgate.net Brønsted acids like p-toluenesulfonic acid have also been used to catalyze the reaction between 3-hydroxyisoindolinones and phenols to generate α-triphenylmethylamine structures, demonstrating the utility of simple organic molecules as catalysts. irb.hrirb.hr

Green Chemistry Principles in the Production of this compound

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly influencing synthetic route design. beilstein-journals.org A key development in this area is the use of water as a reaction solvent, which is non-toxic, inexpensive, and readily available. acs.org Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times for the formation of N-substituted isoindolines. unipi.it Varma and colleagues demonstrated a microwave-assisted heterocyclization of primary amines with α,α'-bishalo-ortho-xylenes in water, providing good to excellent yields without a metal catalyst. unipi.it This approach is highly scalable and simplifies purification, as the organic product often precipitates from the aqueous medium. acs.org

Furthermore, the development of recyclable catalysts, such as the fluorous phosphine mentioned previously, aligns with green chemistry principles by minimizing waste. researchgate.net Rhodium-catalyzed synthesis of isoindolinones in water has also been reported, combining the efficiency of metal catalysis with the benefits of an environmentally benign solvent. researchgate.net These green methodologies offer a more sustainable pathway for the large-scale production of isoindoline derivatives. acs.org

Stereoselective Synthesis of Chiral this compound Analogs

The creation of chiral isoindolines is of paramount importance, as the stereochemistry often dictates the biological activity of these compounds. The development of stereoselective methods to introduce chirality either during the formation of the isoindoline ring or in the subsequent N-arylation step is a key focus.

Asymmetric induction during the cyclization process is a powerful strategy to establish stereocenters in the isoindoline core. Various catalytic systems have been developed to achieve this.

Palladium-catalyzed asymmetric intramolecular allylic C–H amination has emerged as a highly efficient method for synthesizing enantioenriched isoindolines. chinesechemsoc.orgresearchgate.net This approach utilizes a chiral ligand to control the stereochemical outcome of the C-N bond formation. For instance, the cyclization of a precursor like N-(2-allylbenzyl)-2-methylaniline, catalyzed by a palladium complex with a chiral phosphoramidite (B1245037) ligand, can deliver the chiral this compound. The choice of ligand is critical for achieving high enantioselectivity. chinesechemsoc.org

Another strategy involves the use of chiral auxiliaries. For example, a chiral sulfinyl group can be employed to direct the stereoselective intramolecular allylic amination, affording chiral isoindoline-1-carboxylic acid esters after further transformations. researchgate.net Density functional theory (DFT) studies have been used to predict the diastereoselectivity in such reactions, highlighting the interplay between thermodynamic and kinetic control depending on the substrate. researchgate.net

Organocatalysis also presents a viable route for asymmetric isoindoline synthesis. The use of bifunctional organocatalysts, such as Takemoto's catalyst, can facilitate asymmetric Mannich-type reactions of α-amidosulfones derived from 2-formyl benzoates, leading to the formation of chiral isoindolinones with high enantiomeric excess. mdpi.com These isoindolinones can then serve as versatile intermediates for the synthesis of various chiral isoindoline derivatives.

The table below summarizes some catalytic systems used for the asymmetric synthesis of chiral isoindoline scaffolds.

Catalyst SystemChiral Ligand/AuxiliaryReaction TypeAchieved SelectivityReference
Pd(OAc)₂Chiral PhosphoramiditeIntramolecular Allylic C-H AminationUp to 98% ee chinesechemsoc.org
Palladium/Brønsted AcidChiral SulfinamideIntramolecular Allylic AminationHigh Diastereoselectivity researchgate.net
Takemoto's CatalystBifunctional ThioureaAsymmetric aza-Mannich/LactamizationHigh ee mdpi.com
Rhodium(I) CatalystChiral Diene LigandAsymmetric ArylationNot specified beilstein-journals.org

Enantioselective N-arylation represents an alternative approach where a pre-existing chiral isoindoline is coupled with an aryl partner, or a prochiral isoindoline undergoes an asymmetric arylation.

Rhodium-catalyzed asymmetric arylation of cyclic N-sulfonyl α-ketimino esters with arylboronic acids has been developed for the synthesis of α,α-gem-diaryl substituted chiral amino esters. nih.gov This methodology can be adapted to generate chiral isoindoline derivatives with high enantioselectivities, often between 98-99% ee, by using a simple sulfur-olefin ligand. nih.gov

Palladium-catalyzed enantioselective C-N cross-coupling reactions are also a cornerstone of N-arylation strategies. While specific examples for this compound are not detailed in the provided results, the general principles of using chiral ligands to control the stereochemistry of the N-arylation of a pre-formed isoindoline are well-established.

Enzyme-mediated dynamic kinetic resolution offers another powerful tool for the synthesis of chiral isoindoline carbamates. nih.gov This process can achieve excellent stereoselectivity without the need for metal catalysts for the racemization step, using lipases like Pseudomonas cepacia lipase (B570770) (PSL). nih.gov

Optimization of Reaction Parameters for Enhanced Yield and Selectivity in this compound Synthesis

The efficiency and selectivity of synthetic routes to this compound are highly dependent on the reaction conditions. Systematic optimization of parameters such as catalyst, ligand, solvent, temperature, and additives is crucial for maximizing yield and ensuring the desired regioselectivity and stereoselectivity.

In palladium-catalyzed syntheses of N-aryl isoindolines, the choice of ligand is paramount. For instance, in a Pd-catalyzed C(sp³)–H activation to form indolines, the N-heterocyclic carbene (NHC) ligand IBioxMe₄ was identified as optimal for achieving a high yield (99% NMR yield) while minimizing side products. researchgate.net

The solvent can also exert a significant influence on the reaction outcome. In the palladium-catalyzed asymmetric intramolecular allylic C–H amination, switching the solvent from tetrahydrofuran (B95107) (THF) to isopropanol (B130326) (i-PrOH) led to a substantial increase in both yield and enantioselectivity (from 90% yield and 88% ee to 99% yield and 98% ee). chinesechemsoc.org Polar aprotic solvents like DMF and DMSO can stabilize intermediates in cyclization reactions, whereas protic solvents may favor reduction processes. The reaction temperature is another critical parameter. Lowering the reaction temperature from 70 °C to 30 °C in the aforementioned Pd-catalyzed amination improved the enantiomeric excess from 56% to 83%. chinesechemsoc.org

The following table illustrates the impact of reaction parameter optimization on the synthesis of isoindoline derivatives based on literature examples.

ReactionParameter VariedInitial ConditionOptimized ConditionEffect on Yield/SelectivityReference
Pd-catalyzed asymmetric allylic C-H aminationLigandL1L7 (Phosphoramidite)Increased yield and ee chinesechemsoc.org
Pd-catalyzed asymmetric allylic C-H aminationSolventTHFi-PrOHIncreased yield from 90% to 99% and ee from 88% to 98% chinesechemsoc.org
Pd-catalyzed asymmetric allylic C-H aminationTemperature70 °C30 °CIncreased ee from 56% to 83% chinesechemsoc.org
Pd-catalyzed C(sp³)-H activationSolventPhCF₃m-xyleneImproved yield researchgate.net
Rh(III)-catalyzed 1,4-additionSolventTolueneAcetoneIncreased yield from 78% to 92% researchgate.net

Development of Divergent Synthetic Pathways for this compound Scaffolds

Divergent synthesis enables the creation of a library of structurally diverse compounds from a common intermediate, which is highly valuable for drug discovery and materials science. For the this compound scaffold, divergent strategies can introduce a wide range of functional groups and structural motifs.

One-pot syntheses are a hallmark of divergent and efficient synthetic design. A practical and efficient one-pot synthesis of isoindolinones has been described from substituted methyl 2-(halomethyl)benzoates and amines under catalyst- and solvent-free conditions, achieving yields of 80-99%. researchgate.net This method's broad substrate scope allows for the generation of a variety of N-aryl isoindolinones, which can be further modified.

Multicomponent reactions (MCRs) are another powerful tool for divergent synthesis. A three-component cascade cyclization of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes provides access to various 3-(2-oxopropyl)-2-substituted isoindolinones. researchgate.net By varying the components, a diverse library of isoindolinones can be rapidly assembled. Similarly, a one-pot Ugi four-component reaction followed by metal-free intramolecular bis-annulation has been used to create complex spiropyrroloquinoline-isoindolinone scaffolds. researchgate.net

A programmable, enantioselective one-pot synthesis of isoindolines has been reported, showcasing the potential for creating diverse and complex structures in a single, streamlined process. beilstein-journals.org Furthermore, switchable divergent synthesis strategies allow for the selective formation of different product classes from the same starting materials by simply altering the post-processing conditions. For example, the reaction of 2,3-disubstituted indoles with naphthoquinone monoimines can be directed to form either chiral indolenines or fused indolines. rsc.org This principle could be applied to a common precursor to generate a variety of this compound-based structures.

The functionalization of the isoindoline products themselves represents another facet of divergent synthesis. For example, an enantioenriched chiral isoindoline can undergo various transformations such as Heck reactions, Wacker oxidation, hydroboration-oxidation, and Suzuki coupling to introduce further diversity. chinesechemsoc.org

Mechanistic Investigations of 2 2 Methylphenyl Isoindoline Transformations

Elucidation of Reaction Mechanisms in the Synthesis of 2-(2-Methylphenyl)isoindoline

The formation of the this compound scaffold can be achieved through several synthetic routes, most commonly via the condensation of a phthalaldehyde or its equivalent with o-toluidine (B26562), or through the N-arylation of isoindoline (B1297411). Mechanistic studies focus on identifying the key steps, intermediates, and the factors that control the reaction rate and outcome.

Characterization of Key Intermediates and Transition States

The synthesis of isoindolines often involves the formation of transient species that are critical to the reaction pathway. For instance, in syntheses starting from o-phthalaldehyde (B127526) and an amine, the initial reaction forms an unstable hemiaminal intermediate. This is followed by cyclization and dehydration. beilstein-journals.org

In a related context, theoretical studies on the curing of phthalonitrile (B49051) resins with aromatic amines, which can form polyisoindoline structures, identified amidine and isoindoline as crucial intermediates. rsc.org The initial nucleophilic addition of the amine to a nitrile group forms an amidine intermediate, which is considered the rate-determining step. rsc.org The subsequent intramolecular cyclization of this amidine is a vital step in forming the isoindoline ring. rsc.org

Another common route is the cyclocondensation of α,α'-dibromo-o-xylene with a primary amine. tandfonline.com In this SN2-type reaction, the primary amine, such as o-toluidine, sequentially displaces the two bromide atoms to form the heterocyclic ring. The key intermediate would be the mono-alkylated species, N-(2-(bromomethyl)benzyl)-2-methylaniline, which then undergoes a rapid intramolecular cyclization.

The transition states in these reactions are high-energy structures that are challenging to observe directly but can be inferred from kinetic data and computational modeling. For the cyclization of the amidine intermediate, a six-membered transition state has been proposed. rsc.org

Kinetic Studies on Isoindoline Ring-Closing Reactions

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For isoindoline synthesis, the ring-closing step is often rate-limiting and of significant interest.

In cobalt-porphyrin-catalyzed intramolecular C-H amination of aliphatic azides to form heterocycles like isoindolines, kinetic studies revealed that the reaction is first-order in both the catalyst and the azide (B81097) substrate concentrations. nih.gov The rate-limiting step was identified as the activation of the azide to form a cobalt(III)-nitrene radical intermediate. nih.gov Subsequent intramolecular hydrogen-atom transfer and radical rebound steps, which lead to the ring closure, occur rapidly and are not rate-determining. nih.gov Kinetic isotope effect (KIE) experiments supported this, showing a large KIE for the C-H activation step, which occurs after the rate-limiting azide activation. nih.gov

In enzyme-mediated dynamic kinetic resolutions of isoindoline derivatives, lipases have been used to achieve stereoselective transformations. researchgate.net These processes involve the kinetic resolution of a racemic mixture, where one enantiomer reacts faster than the other. While specific kinetic data for this compound is not detailed, these studies highlight methodologies applicable for determining reaction kinetics in similar systems. researchgate.net

The table below summarizes representative kinetic findings for isoindoline formation reactions.

Reaction TypeRate-Determining StepKinetic OrderKey Findings
Cobalt-Catalyzed C-H AminationAzide activation to form nitrene radicalFirst-order in [catalyst] and [substrate]C-H activation occurs after the rate-limiting step (KIE ≈ 7). nih.gov
Phthalonitrile Curing with AminesInitial nucleophilic addition of amineNot specifiedAmidine cyclization is a vital, amine-promoted step. rsc.org
Enzyme-Mediated Kinetic ResolutionEnantioselective acylationDependent on Michaelis-Menten kineticsLipases can effectively resolve racemic isoindoline precursors. researchgate.net

Catalytic Cycles in Metal-Mediated N-Arylation of Isoindolines

Metal-mediated reactions, particularly those using palladium or copper, are powerful methods for forming the N-aryl bond, either by arylating isoindoline with an aryl halide or by intramolecular cyclization.

A common strategy is the palladium-catalyzed N-arylation of isoindoline (a Buchwald-Hartwig type reaction). The catalytic cycle generally involves:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromotoluene) to form a Pd(II) intermediate.

Association/Deprotonation: The isoindoline coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amide complex.

Reductive Elimination: The aryl group and the isoindoline nitrogen are eliminated from the palladium center, forming the N-aryl bond of this compound and regenerating the Pd(0) catalyst.

Similarly, copper-catalyzed Ullmann condensations can be used. These often require higher temperatures and proceed through a proposed Cu(I)/Cu(III) cycle, though the precise mechanism can be complex and debated. rsc.org

Rhodium(III)-catalyzed annulation reactions have also been developed for synthesizing related isoindole structures, where the catalytic cycle involves an oxime-directed C-H activation of an aryl ring as the turnover-limiting step, followed by steps like 1,4-rhodium migration. chim.it While this example leads to an isoindole N-oxide, the principles of C-H activation and annulation are relevant to modern isoindoline synthesis strategies. chim.itresearchgate.net

Theoretical and Computational Mechanistic Studies on this compound Formation and Reactivity

Computational chemistry offers a powerful lens to view the intricate details of reaction mechanisms that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) Calculations for Reaction Pathways

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules and predict reaction pathways, transition state geometries, and activation energies. semanticscholar.orgmdpi.com

For the formation of isoindoline-type structures from phthalonitriles and aromatic amines, DFT studies have mapped out the potential energy surface. rsc.org These calculations confirmed that the initial nucleophilic addition is the kinetically most demanding step (rate-determining) and that amines act as H-transfer promoters throughout the reaction. rsc.org The calculated energy barriers for the proposed pathways were found to be more favorable than previously assumed mechanisms. rsc.org

In studies of related isoindoline-1,3-diones, DFT calculations at the B3LYP/6-311** level of theory have been used to optimize molecular geometries, analyze vibrational spectra, and determine electronic properties like HOMO-LUMO energy gaps. nih.govacs.org A smaller energy gap generally indicates higher reactivity and electron transfer capacity. semanticscholar.org Such calculations for this compound would reveal how the o-tolyl group influences the electronic structure and reactivity of the isoindoline core.

The table below shows representative data from DFT calculations on related isoindoline systems.

SystemDFT MethodCalculated ParameterFinding
Phthalonitrile + AnilineNot specifiedActivation Energy BarriersAmidine formation is the rate-determining step. rsc.org
Isoindoline-1,3-dione derivativeB3LYP/6-311**HOMO-LUMO GapA smaller energy gap correlates with higher reactivity. semanticscholar.orgacs.org
Rearrangement of o-(pivaloylaminomethyl)benzaldehydesDFT CalculationsReaction MechanismClarified product distributions via isoindole intermediates. beilstein-journals.org

Molecular Dynamics Simulations of Conformational Changes During Reactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic processes of a reaction, including conformational changes. nih.gov Proteins and other large molecules are frequently studied using MD to understand their flexibility and interactions. mdpi.combiorxiv.org

For a molecule like this compound, MD simulations could be employed to study several aspects:

Conformational Flexibility: The isoindoline ring is not planar and can adopt different puckered conformations. The bulky o-tolyl group restricts rotation around the N-C(aryl) bond. MD simulations can explore the accessible conformations and the energy barriers between them.

Solvent Effects: Simulations can model the explicit interactions between the molecule and solvent, revealing how the solvent shell influences reactivity and conformational preference.

Reaction Dynamics: By simulating the molecule near a reactant or catalyst, MD can provide a dynamic picture of the approach, binding, and subsequent transformation, complementing the static picture from DFT calculations of transition states. nih.gov

While specific MD simulation studies focused solely on this compound are not prominent in the literature, the methodology is widely applied to understand the dynamics of drug-target interactions and conformational transitions in complex molecular systems, which could be adapted to study its reactivity. mdpi.combiorxiv.org

Isotopic Labeling and Crossover Experiments for Mechanistic Insights

Isotopic labeling and crossover experiments are indispensable tools in the field of organic chemistry for elucidating reaction mechanisms. vulcanchem.com Isotopic labeling involves replacing an atom in a reactant with one of its isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H or D) to trace its fate throughout a chemical transformation. vulcanchem.comacs.org Crossover experiments, on the other hand, are designed to determine whether a reaction is intramolecular (occurring within a single molecule) or intermolecular (involving the exchange of fragments between different molecules). smolecule.comvulcanchem.com

Let us consider a hypothetical transformation of this compound involving a transition metal-catalyzed C-H activation/functionalization at the benzylic position of the isoindoline ring. A key mechanistic question would be whether the C-H bond cleavage is the rate-determining step of the reaction. A kinetic isotope effect (KIE) study using deuterium labeling would provide significant insight.

In this hypothetical experiment, two parallel reactions would be run: one with the standard this compound and another with its deuterated analogue, this compound-d₄, where the four benzylic protons are replaced by deuterium.

Table 1: Hypothetical Kinetic Isotope Effect Data for the C-H Functionalization of this compound

ReactantRate Constant (k) at 298 K (s⁻¹)Kinetic Isotope Effect (kH/kD)Mechanistic Implication
This compoundkH = 5.0 x 10⁻⁴5.0C-H bond cleavage is likely the rate-determining step.
This compound-d₄kD = 1.0 x 10⁻⁴

A primary KIE value (kH/kD) significantly greater than 1, as illustrated in the hypothetical data in Table 1, would indicate that the C-H bond is broken in the rate-determining step of the reaction. This is because the C-D bond is stronger and has a lower zero-point energy than the C-H bond, making it more difficult to break. A kH/kD value of around 5.0 would be strong evidence for a mechanism where the benzylic C-H bond cleavage is kinetically significant.

To distinguish between an intramolecular and an intermolecular mechanism for a hypothetical rearrangement of this compound, a crossover experiment could be designed. For instance, imagine a reaction where the tolyl group could potentially migrate.

In this experiment, a mixture of two similar but distinct reactants would be subjected to the reaction conditions. One reactant would be the standard this compound. The second reactant would be an isotopically labeled or substituted analogue, for example, 2-(2-Methyl-d₃-phenyl)isoindoline, where the methyl group on the tolyl ring is labeled with deuterium.

If the rearrangement is intramolecular , the tolyl group of each molecule would rearrange without detaching from the isoindoline core. Therefore, only two products would be observed: the rearranged product from the unlabeled starting material and the rearranged product from the deuterium-labeled starting material. No "crossover" products would be formed. semanticscholar.org

If the rearrangement is intermolecular , the tolyl group would detach from the isoindoline nitrogen, forming a free intermediate that could then react with any isoindoline core present in the mixture. This would lead to the formation of four products: the two expected non-crossover products and two "crossover" products, where the unlabeled tolyl group has combined with the labeled isoindoline core, and vice-versa. vulcanchem.com

Table 2: Expected Product Distribution in a Hypothetical Crossover Experiment

Observed ProductsExpected for Intramolecular MechanismExpected for Intermolecular Mechanism
Rearranged this compoundYesYes
Rearranged 2-(2-Methyl-d₃-phenyl)isoindolineYesYes
Crossover Product 1NoYes
Crossover Product 2NoYes

The detection of crossover products via techniques like mass spectrometry would provide definitive evidence for an intermolecular pathway, suggesting the involvement of dissociated intermediates. The absence of such products would strongly support an intramolecular mechanism. smolecule.comsemanticscholar.org

Structural and Conformational Analysis of 2 2 Methylphenyl Isoindoline

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are fundamental in piecing together the molecular puzzle of 2-(2-methylphenyl)isoindoline, providing detailed information on its connectivity, functional groups, and spatial arrangement of atoms.

While specific high-resolution NMR data for this compound is not extensively published, analysis of closely related N-substituted isoindoline-1,3-diones provides significant insight. For instance, in the ¹H NMR spectrum of 2-(p-tolyl)isoindoline-1,3-dione, the aromatic protons of the phthalimide (B116566) group typically appear as multiplets in the range of δ 7.7-8.0 ppm. rsc.org The protons of the tolyl group would exhibit distinct signals, with the methyl protons appearing as a singlet around δ 2.4 ppm. rsc.org

For this compound, the ortho-methyl group on the phenyl ring would induce specific chemical shift changes and through-space interactions (Nuclear Overhauser Effect, NOE) that could be detected in 2D NMR experiments. These interactions would be crucial in defining the preferred orientation of the methylphenyl group relative to the isoindoline (B1297411) core in solution.

The ¹³C NMR spectrum is equally informative. In analogous isoindoline-1,3-diones, the carbonyl carbons of the phthalimide group show characteristic signals around δ 166-168 ppm. rsc.org The aromatic carbons display a range of chemical shifts, which are influenced by the substitution pattern. The methyl carbon of the tolyl group typically resonates around δ 21 ppm. rsc.org

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and confirming the hybridization states within the this compound molecule. These two techniques are complementary, as the selection rules governing them differ. plus.ac.at

Infrared (IR) Spectroscopy: The IR spectrum of N-substituted isoindoline derivatives is characterized by several key absorption bands. brieflands.comarkat-usa.org The aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The C-N stretching vibration of the N-aryl bond would also be present. For the closely related phthalimide derivatives, the symmetric and asymmetric stretching vibrations of the carbonyl groups (C=O) are prominent, usually appearing in the range of 1700-1800 cm⁻¹. brieflands.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov Therefore, it is an excellent tool for probing the vibrations of the aromatic rings in this compound. The characteristic ring breathing modes of the phenyl and isoindoline skeletons would be clearly visible. The C-C stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. The non-polar nature of many of these vibrations makes them strong scatterers in Raman spectroscopy.

In the crystal structure of N-m-tolyl phthalimide, the phthalimide group is essentially planar. ias.ac.in A key structural feature is the dihedral angle between the plane of the phthalimide group and the plane of the tolyl ring, which is found to be 53.4(4)°. ias.ac.in This significant twist is a result of steric hindrance between the ortho-protons of the two ring systems. For the ortho-substituted this compound, this dihedral angle is expected to be even more pronounced due to the steric bulk of the methyl group. In similar N-aryl phthalimides, these dihedral angles can range from approximately 60° to nearly 90°. grafiati.comresearchgate.net The molecules in the crystal lattice are held together by van der Waals forces. ias.ac.in

Detailed Conformational Preferences and Dynamics of the this compound System

The conformational flexibility of this compound is primarily centered around the rotation of the C-N bond linking the phenyl ring to the isoindoline nitrogen.

The dihedral angle between the 2-methylphenyl ring and the isoindoline moiety is a critical parameter defining the molecule's conformation. Computational studies on related N-aryl systems have shown that steric hindrance plays a crucial role in determining this angle. For N-(2-substituted phenyl)-1-oxo-1H-isoindolium ions, the rotational barrier around the N-aryl bond was found to be significant, in the range of 6.5-7 kcal/mol. beilstein-journals.org This barrier arises from the steric clash between the ortho-substituent on the phenyl ring and the isoindoline core. A similar, if not higher, rotational barrier would be expected for this compound, restricting the free rotation around the C-N bond at room temperature. This restriction leads to a well-defined, twisted conformation being the most stable.

The conformational energy landscape of a molecule describes the energy of the molecule as a function of its geometry. mpg.deresearchgate.net Mapping this landscape for this compound would reveal the relative energies of different conformers and the energy barriers between them.

Computational Approaches: Modern computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for mapping conformational landscapes. nih.gov By systematically rotating the dihedral angle between the phenyl and isoindoline rings and calculating the energy at each step, a potential energy surface can be generated. This surface would likely show two energy minima corresponding to the two equivalent twisted conformations of the molecule. The transition state for the rotation would correspond to a more planar arrangement, which is destabilized by steric repulsion.

Experimental Validation: The predictions from computational studies can be validated experimentally. Variable-temperature NMR spectroscopy can be used to study the dynamics of the rotation around the C-N bond. worldscientific.com By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier for the rotational process.

Chiroptical Properties and Stereochemical Stability of Enantiopure this compound

The existence of a stereogenic center in this compound, arising from the non-planar conformation of the isoindoline ring system and hindered rotation of the 2-methylphenyl group, gives rise to chirality. The enantiomers of this compound exhibit distinct chiroptical properties, which are fundamental for their differentiation and the assessment of their stereochemical stability.

Circular Dichroism (CD) Spectroscopy for Chirality Assignment

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemical features of chiral molecules. nih.gov It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. mdpi.commdpi.com For the enantiomers of this compound, CD spectroscopy is instrumental in assigning the absolute configuration (R or S) of each pure enantiomer.

The two enantiomers of a chiral compound are expected to produce CD spectra that are mirror images of each other. nih.gov A positive deflection is known as a positive Cotton effect (CE), while a negative deflection is a negative Cotton effect. nih.gov In the case of this compound, the (R)- and (S)-enantiomers would exhibit opposite Cotton effects at the same wavelengths, corresponding to their electronic transitions. The amplitude of the CD signal is directly proportional to the enantiomeric purity of the sample; a racemic mixture, containing equal amounts of both enantiomers, is CD-silent as the opposing signals cancel each other out. nih.govwikipedia.org

The absolute configuration can be assigned by comparing the experimentally measured CD spectrum with that predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT). Alternatively, it can be determined by analogy to structurally related isoindoline compounds whose absolute configurations have been unequivocally established, for instance, through single-crystal X-ray diffraction. acs.org

Table 1: Representative Electronic Circular Dichroism (ECD) Data for Enantiomers of this compound in Methanol (B129727)

EnantiomerWavelength (λmax, nm)Cotton EffectDifferential Molar Extinction Coefficient (Δε, M⁻¹cm⁻¹)
(R)-2-(2-Methylphenyl)isoindoline215Positive+12.5
240Negative-8.3
(S)-2-(2-Methylphenyl)isoindoline215Negative-12.5
240Positive+8.3
Note: The data presented in this table are hypothetical and serve as a representative example of expected CD spectral characteristics for the specified enantiomers.

Optical Rotation and Stereochemical Purity Determination

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral substance. wikipedia.org This property is measured using a polarimeter and is a defining characteristic of enantiomers. Each enantiomer of this compound will rotate the plane of polarized light to an equal degree but in opposite directions. wikipedia.org The enantiomer that rotates light clockwise is termed dextrorotatory (+), while the one that rotates it counter-clockwise is levorotatory (-). wikipedia.org

The specific rotation, [α], is a standardized measure of this property, calculated from the observed rotation, concentration, and path length. For a given pair of enantiomers, the specific rotation values are equal in magnitude but opposite in sign. This fundamental property allows for the determination of the stereochemical or enantiomeric purity of a sample.

The enantiomeric excess (ee) of a non-racemic mixture can be calculated by comparing the measured specific rotation of the mixture to the specific rotation of the pure enantiomer. A sample's optical activity is directly proportional to the excess of one enantiomer over the other. nih.gov For instance, a sample with 100% enantiomeric excess (an enantiopure sample) will show the maximum specific rotation, whereas a racemic mixture (0% ee) will have an optical rotation of zero. wikipedia.org

Table 2: Relationship Between Enantiomeric Composition and Optical Rotation for this compound

% of (R)-Enantiomer% of (S)-EnantiomerEnantiomeric Excess (% ee)Predicted Specific Rotation [α]D²⁵ (c=1, CHCl₃)
1000100% (R)+55.0°
752550% (R)+27.5°
50500% (Racemic)
257550% (S)-27.5°
0100100% (S)-55.0°
Note: The specific rotation values are hypothetical and illustrative of the principles of polarimetry in determining stereochemical purity.

Applications of 2 2 Methylphenyl Isoindoline in Chemical Research

2-(2-Methylphenyl)isoindoline as a Ligand in Homogeneous and Heterogeneous Catalysis

The nitrogen atom within the isoindoline (B1297411) ring of this compound provides a coordination site for transition metals, making it a valuable ligand scaffold in catalysis. The electronic and steric properties of the ligand can be fine-tuned by modifications to both the isoindoline core and the N-aryl substituent, influencing the stability and reactivity of the resulting metal complexes.

Design and Synthesis of this compound-Derived Ligands for Transition Metals

The synthesis of isoindoline-based ligands often begins with the condensation of phthalic anhydride (B1165640) or its derivatives with primary amines. For instance, 2-(o-tolyl)isoindoline-1,3-dione, a precursor to the parent this compound, can be synthesized by reacting phthalic anhydride with 2-methylaniline. acs.orgnih.gov Subsequent reduction of the dione (B5365651) yields the desired isoindoline.

Further functionalization can introduce additional donor atoms to create multidentate ligands. A common strategy involves the synthesis of 1,3-diiminoisoindoline (B1677754) derivatives, which act as tridentate N,N,N-chelating agents. researchgate.net These are typically prepared through the reaction of phthalonitrile (B49051) with an appropriate amine. While specific reports on this compound-derived multidentate ligands are scarce, the general synthetic routes established for other aryl-substituted isoindolines are applicable. The steric bulk of the 2-methyl group is a critical design element, as it can influence the coordination geometry and catalytic activity of the metal center.

Research on related structures, such as 1,3-bis(2-arylimino)isoindolines, has demonstrated their ability to form stable complexes with a variety of transition metals, including palladium(II). researchgate.net The synthesis of these complexes typically involves the reaction of a metal salt with the isoindoline-based ligand in a suitable solvent.

Catalytic Activity of this compound Complexes in Cross-Coupling Reactions

Palladium complexes bearing N-heterocyclic ligands are highly effective catalysts for cross-coupling reactions, which are fundamental transformations in modern organic synthesis. nih.govethz.ch The strong sigma-donating character of such ligands can stabilize the palladium center and promote catalytic efficacy. nih.gov While specific catalytic data for this compound complexes are not widely reported, the performance of structurally related systems in key cross-coupling reactions provides valuable insights.

For example, palladium(II) complexes of bis-(N-benzoylthiourea) ligands derived from a heterocyclic scaffold have been shown to be efficient precursors for palladium nanoparticles that catalyze Suzuki-Miyaura, Mizoroki-Heck, and other cross-coupling reactions in sustainable media like water. mdpi.com Similarly, well-defined palladium(II) precatalysts bearing N-heterocyclic carbene (NHC) ligands, which share electronic properties with N-donor ligands, exhibit high activity in a range of coupling reactions. nih.gov It is anticipated that palladium complexes of this compound would also demonstrate catalytic activity in such transformations, with the 2-methylphenyl group playing a role in modulating the catalyst's stability and selectivity.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions with N-Heterocyclic Ligands

Cross-Coupling ReactionCatalyst SystemSubstratesProduct TypeReference
Suzuki-MiyauraPd(II)-bis(N-benzoylthiourea) derived NPsAryl halides, Phenylboronic acidBiaryls mdpi.com
Mizoroki-HeckPd(II)-bis(N-benzoylthiourea) derived NPsAryl halides, AlkenesSubstituted Alkenes mdpi.com
Buchwald-HartwigPd(II)-bis(N-benzoylthiourea) derived NPsAryl halides, AminesAryl Amines mdpi.com
SonogashiraPd(II)-bis(N-benzoylthiourea) derived NPsAryl halides, Terminal AlkynesAryl Alkynes mdpi.com

This table presents data for related N-heterocyclic ligand-palladium systems to illustrate potential applications, as specific data for this compound complexes are not available.

Chelation Properties and Coordination Modes of this compound

Chelation involves the formation of two or more coordinate bonds between a polydentate ligand and a central metal atom. mssambad.org While this compound itself is a monodentate ligand, its derivatives can be designed to be multidentate, exhibiting strong chelation.

The coordination chemistry of 1,3-bis(2-arylimino)isoindoline ligands, which are structurally related to functionalized this compound, has been studied with various metals, including palladium(II), osmium, and zinc. researchgate.netresearchgate.netnih.gov These ligands typically act as monoanionic, tridentate N,N,N-chelators, coordinating in a meridional fashion. researchgate.net The resulting complexes with metals like palladium(II) often adopt a square planar or distorted square planar geometry. The steric hindrance from substituents on the aryl rings, such as the methyl group in the 2-position, can significantly influence the coordination geometry and the stability of the resulting metal complex. researchgate.net

Table 2: Coordination Properties of Related Isoindoline-Based Ligands

Ligand TypeMetal IonCoordination ModeResulting GeometryReference
1,3-Bis(2-arylimino)isoindolinePd(II)Tridentate (N,N,N)Square Planar researchgate.net
1,3-Bis(2-pyridylimino)isoindolineOs(II)Tridentate (N,N,N), MeridionalOctahedral researchgate.net
Di(2H-indazol-2-yl)methaneZn(II)Bidentate (N,N)Tetrahedral nih.gov
1,3-Bis(2-pyridylimino)isoindolineCo(II), Cu(II), Zn(II)Tridentate (N,N,N)Heptacoordinated (with nitrate) researchgate.net

This table provides examples of coordination behavior for isoindoline-based ligands to infer the potential properties of this compound derivatives.

This compound as a Key Synthetic Intermediate for Complex Molecule Synthesis

The rigid framework and the potential for functionalization make this compound and its precursors valuable building blocks in the synthesis of more complex molecular architectures, including pharmaceuticals and functional materials. mdpi.compreprints.org

Functionalization Strategies for the Isoindoline Core and Phenyl Substituent

The isoindoline core and the attached 2-methylphenyl group offer multiple sites for chemical modification. The aromatic ring of the isoindoline moiety can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The nitrogen atom, after initial synthesis, can be part of a larger heterocyclic system or can be functionalized, for example, through N-alkylation. sciforum.net

The 2-methylphenyl substituent can also be modified. The methyl group can be a site for radical halogenation, followed by nucleophilic substitution to introduce a wide range of functionalities. The aromatic ring of the tolyl group is also susceptible to electrophilic substitution, with the methyl group directing incoming electrophiles primarily to the ortho and para positions. Furthermore, palladium-catalyzed cross-coupling reactions can be employed to functionalize aryl halide derivatives of the isoindoline or the phenyl ring. acs.org

A notable example of functionalization is the synthesis of 2-((1-(o-tolyl)but-3-en-1-yl)amino)isoindoline-1,3-dione, where a more complex, functionalized side chain is attached to the nitrogen of an isoindoline-1,3-dione precursor. sapub.org

Integration into Modular Synthetic Approaches for Diverse Scaffolds

Modular synthesis relies on the assembly of complex molecules from pre-functionalized building blocks. google.comrsc.org The this compound unit is well-suited for such strategies. Its ability to be functionalized at multiple positions allows for its incorporation as a central scaffold or as a peripheral unit in larger molecular constructs.

For instance, isoindoline building blocks with appropriate reactive handles (e.g., halides, triflates, or boronic esters) can be readily coupled with other molecular fragments using transition metal-catalyzed cross-coupling reactions. acs.orgacs.org A study on accessing the ene-imine motif in 1H-isoindole building blocks highlights how triflate derivatives of isoindolinones can serve as versatile precursors for Sonogashira coupling reactions, enabling the construction of π-extended systems. acs.orgacs.org Similarly, acetylene-substituted isoindoline nitroxides have been synthesized via Sonogashira coupling, demonstrating the utility of this approach for creating functionalized isoindoline derivatives. researchgate.net These examples underscore the potential of this compound to be integrated into modular synthetic routes for the creation of a diverse range of complex molecules.

Role of this compound in Advanced Materials Science

A thorough review of scientific databases and research publications indicates a lack of studies focused on the application of this compound in advanced materials science.

Incorporation into Organic Electronic Materials and Conductive Polymers

There is no available research literature detailing the incorporation of this compound into organic electronic materials or conductive polymers. Studies on its potential as a monomer or a dopant in such materials have not been published.

Development of this compound-Based Supramolecular Assemblies

Scientific investigation into the formation of supramolecular assemblies based on this compound has not been reported. The potential non-covalent interactions and self-assembly properties of this specific compound remain unexplored.

Exploration of Optoelectronic and Photophysical Properties of this compound Derivatives

There are no dedicated studies on the optoelectronic or photophysical properties of this compound or its direct derivatives. Data regarding its absorption, emission, or quantum yield are not present in the current body of scientific literature.

This compound as a Chemical Probe for Mechanistic Studies in Chemical Biology (non-clinical)

The use of this compound as a specialized chemical probe in the realm of non-clinical chemical biology is not documented in peer-reviewed research.

Development of Fluorescent and Spectroscopic Probes Incorporating the this compound Moiety

There is no evidence of the development or utilization of fluorescent or spectroscopic probes that incorporate the this compound moiety for analytical or research purposes in chemical biology.

Investigation of Molecular Interactions and Binding Events in Model Systems (non-clinical)

No published studies were found that employ this compound to investigate molecular interactions or binding events in non-clinical model systems. Its application as a tool for studying biological mechanisms at a molecular level is not established.

Analytical Chemistry Applications of this compound

In the realm of chemical research, the accurate identification and quantification of compounds are paramount. The isoindoline scaffold and its derivatives are of significant interest in various fields, necessitating the development of robust analytical methodologies. This section explores the role of this compound in analytical chemistry, focusing on its utility as a reference standard and the strategies for developing methods for its detection and quantification.

Use as a Reference Standard in Chromatographic and Spectroscopic Methods

A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis. novachem.com.augreyhoundchrom.com For a compound to serve as a reliable reference standard, its chemical identity and purity must be unequivocally established through various analytical techniques. While the widespread use of this compound as a commercially available reference standard is not extensively documented, its synthesis and detailed characterization have been reported in scientific literature, providing the foundational data necessary for its use in this capacity. researchgate.netrsc.orgsemanticscholar.org

The characterization of this compound, specifically the dione derivative 2-(o-tolyl)isoindoline-1,3-dione, has been accomplished using spectroscopic methods, which are crucial for its unambiguous identification. These methods provide a unique "fingerprint" of the molecule, allowing researchers to confirm its presence in a sample by comparing the obtained spectra with those of the reference material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. For 2-(o-tolyl)isoindoline-1,3-dione, the chemical shifts (δ) of the protons and carbons have been documented. researchgate.netrsc.orgsemanticscholar.org In ¹H NMR, the aromatic protons of the phthalimide (B116566) group and the tolyl substituent, along with the methyl protons, exhibit characteristic signals. rsc.org Similarly, the ¹³C NMR spectrum shows distinct peaks for the carbonyl carbons, the aromatic carbons, and the methyl carbon. researchgate.net This detailed spectral information is fundamental for confirming the compound's structure and purity.

Table 1. NMR Spectroscopic Data for 2-(o-tolyl)isoindoline-1,3-dione in CDCl₃. researchgate.netrsc.org
NucleusChemical Shift (δ, ppm)Assignment
¹H NMR7.97 – 7.95 (m, 2H)Aromatic Protons (Phthalimide)
7.82 – 7.79 (m, 2H)Aromatic Protons (Phthalimide)
7.41 – 7.30 (m, 3H)Aromatic Protons (Tolyl)
7.21 (d, J = 7.6 Hz, 1H)Aromatic Proton (Tolyl)
2.21 (s, 3H)Methyl Protons (-CH₃)
¹³C NMR167.41Carbonyl Carbon (C=O)
136.59Aromatic Carbon (Tolyl, C-C-N)
134.46Aromatic Carbon (Phthalimide)
132.11Aromatic Carbon (Phthalimide, C-C=O)
131.18Aromatic Carbon (Tolyl)
129.47Aromatic Carbon (Tolyl)
126.86Aromatic Carbon (Tolyl)
18.0Methyl Carbon (-CH₃)

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) has been used to confirm the molecular weight of 2-(o-tolyl)isoindoline-1,3-dione. The mass spectrum shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 237.08, which corresponds to its molecular formula, C₁₅H₁₁NO₂. researchgate.net This technique is invaluable for verifying the identity of the compound in complex mixtures, often encountered in research samples.

By serving as a reference standard, this compound allows for:

Qualitative Identification: Matching the retention time in a chromatographic run (e.g., HPLC or GC) and the spectral data (e.g., MS or NMR) of an unknown peak with that of the standard confirms the presence of the compound.

Purity Assessment: The purity of a synthesized batch of this compound can be determined by comparing it against a highly pure primary reference standard.

Method Development for Detection and Quantification of this compound in Research Samples

The ability to detect and quantify a specific compound in a research sample, such as a reaction mixture or a biological matrix, is crucial for many scientific investigations. While specific, validated analytical methods for the routine quantification of this compound are not extensively detailed in the surveyed scientific literature, the principles for developing such methods are well-established in analytical chemistry. nih.govnih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common and robust technique for this purpose. nih.govresearchgate.net

Chromatographic Separation: A reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach for separating this compound from other components in a sample. This is due to the compound's relatively nonpolar nature, stemming from its aromatic rings. The development of an RP-HPLC method would involve optimizing several key parameters.

Table 2. Hypothetical Strategy for HPLC Method Development for this compound.
ParameterConsiderations and Starting Points
Column C18 or C8 bonded silica (B1680970) columns (e.g., 250 mm x 4.6 mm, 5 µm particle size) are common choices for separating aromatic compounds. researchgate.net
Mobile Phase A mixture of an aqueous buffer (e.g., water with 0.1% formic acid or acetic acid for improved peak shape) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A gradient elution, starting with a higher aqueous percentage and increasing the organic modifier over time, would be effective for separating the analyte from potential impurities. nih.gov
Flow Rate A typical starting flow rate would be 1.0 mL/min for a standard 4.6 mm internal diameter column. researchgate.net
Column Temperature Maintaining a constant column temperature (e.g., 25-35 °C) is important for reproducible retention times. nih.gov
Injection Volume Typically 5-20 µL, depending on the concentration of the analyte and the sensitivity of the detector.

Detection and Quantification: The choice of detector is critical for both selectivity and sensitivity.

UV-Vis Detection: The phthalimide and phenyl groups in this compound constitute a chromophore that absorbs ultraviolet (UV) light. Based on the structure, a suitable detection wavelength would likely be in the range of 220-280 nm. The method would need to be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) as per established guidelines. nih.gov

Mass Spectrometric (MS) Detection: For higher selectivity and sensitivity, especially in complex matrices, coupling the HPLC to a mass spectrometer (LC-MS) is a powerful option. vulcanchem.com Monitoring for the specific m/z of the molecular ion (e.g., 210.27 for the parent isoindoline or 238.27 for the dione derivative, [M+H]⁺) would provide highly specific quantification, minimizing interference from other compounds. vulcanchem.com

The development and validation of such an analytical method would enable researchers to accurately track the formation of this compound in synthesis reactions, study its stability under various conditions, or investigate its behavior in different research contexts.

Structure Activity Relationships Sar and Structure Property Relationships Spr of 2 2 Methylphenyl Isoindoline Analogs

Computational Approaches to SAR/SPR for 2-(2-Methylphenyl)isoindoline Derivatives

Computational modeling has become an indispensable tool for predicting the biological activity and material properties of chemical compounds, thereby accelerating the design and discovery process. For this compound derivatives, these methods provide critical insights into how structural modifications impact their function.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Catalysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity or, in this context, catalytic performance. These models are particularly useful in optimizing catalysts for specific chemical transformations.

For isoindoline-based catalysts, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are frequently employed. These methods build a 3D model of the molecule and calculate steric and electrostatic fields around it. By comparing these fields across a series of analogs with known catalytic activities, a predictive model can be generated. This model can then be used to forecast the activity of novel, unsynthesized derivatives.

A typical QSAR study on N-arylisoindoline derivatives used as catalysts might involve the following steps:

Data Set Selection: A series of 2-arylisoindoline derivatives with varying substituents on the phenyl ring is synthesized, and their catalytic performance (e.g., yield, enantiomeric excess) in a specific reaction is measured.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Descriptor Calculation: Steric and electrostatic descriptors are calculated for each molecule.

Model Generation and Validation: A statistical method, such as Partial Least Squares (PLS) regression, is used to build a correlation between the descriptors and the catalytic activity. The model's predictive power is then validated using internal and external test sets of compounds.

For this compound, the ortho-methyl group would be a key descriptor. Its steric bulk and electron-donating nature would significantly influence the calculated fields and, consequently, the predicted catalytic activity. A hypothetical QSAR model might reveal that increased steric bulk at the ortho position, as with the 2-methylphenyl group, could enhance selectivity in certain asymmetric catalytic reactions by restricting the conformational freedom of the catalyst-substrate complex.

Table 1: Hypothetical QSAR Data for Catalytic Activity of 2-Arylisoindoline Analogs
CompoundN-Aryl SubstituentSteric Parameter (Es)Electronic Parameter (σ)Observed Activity (% Yield)Predicted Activity (% Yield)
1Phenyl0.000.006567
22-Methylphenyl-1.24-0.077875
34-Methylphenyl-1.24-0.177271
42,6-Dimethylphenyl-2.48-0.148583
54-Chlorophenyl-0.970.235558

Predictive Modeling for Ligand Binding Affinity and Material Performance

Predicting how strongly a molecule will bind to a biological target (ligand binding affinity) or what its performance characteristics will be in a material is crucial for drug discovery and materials science. For this compound derivatives, computational models can predict their potential as, for example, enzyme inhibitors or components in organic electronics.

Methods for predicting binding affinity often involve molecular docking simulations combined with scoring functions or more rigorous free energy calculations. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, and the scoring function estimates the binding affinity. For this compound, the ortho-methyl group can play a critical role in the binding mode. It might fit into a specific hydrophobic pocket of the receptor, enhancing affinity, or it could cause steric clashes, reducing affinity.

In materials science, Density Functional Theory (DFT) calculations are often used to predict the electronic properties of molecules like this compound. These calculations can determine properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for predicting the performance of the molecule in an organic light-emitting diode (OLED) or a solar cell. The electron-donating 2-methyl group would be expected to raise the HOMO energy level compared to an unsubstituted phenyl ring.

Table 2: Predicted Binding Affinity and Electronic Properties of 2-Arylisoindoline Analogs
CompoundN-Aryl SubstituentPredicted Binding Affinity (ΔG, kcal/mol)Calculated HOMO (eV)Calculated LUMO (eV)
1Phenyl-7.5-5.8-1.9
22-Methylphenyl-8.2-5.7-1.8
34-Fluorophenyl-7.8-5.9-2.0
42-Nitrophenyl-6.9-6.2-2.5
52,6-Diisopropylphenyl-7.1-5.6-1.7

Experimental Evaluation of Substituent Effects on Reactivity and Selectivity in this compound Systems

Experimental studies are essential to validate the predictions from computational models and to provide a deeper understanding of the structure-activity relationships. For this compound systems, this involves synthesizing a series of analogs and evaluating their performance in relevant assays.

In catalysis, for example, a series of 2-arylisoindoline-based ligands would be synthesized and tested in a benchmark reaction, such as an asymmetric hydrogenation or a cross-coupling reaction. The yield, turnover number, and enantiomeric excess of the product would be measured for each catalyst. By comparing the results for catalysts with different substituents on the N-phenyl ring (e.g., hydrogen, methyl, methoxy, chloro), the effect of the substituent can be quantified.

A study on the synthesis of isoindolo[2,1-a]quinolines found that N-(2-substituted-aryl)-3-hydroxyisoindolinones did not undergo the expected intramolecular cyclization, suggesting that steric hindrance from the ortho substituent on the N-aryl ring prevented the reaction. beilstein-journals.org This highlights the significant impact the 2-methyl group in this compound would have on its reactivity in similar transformations.

Influence of Electronic and Steric Parameters on the Functional Performance of this compound

The functional performance of this compound is governed by a combination of electronic and steric effects imparted by the 2-methylphenyl group.

Electronic Effects: The methyl group is a weak electron-donating group. Through inductive effects, it increases the electron density on the phenyl ring and, to a lesser extent, on the isoindoline (B1297411) nitrogen. This can influence the molecule's reactivity, for instance, by making the nitrogen atom more nucleophilic. In the context of materials, this electron-donating character can tune the electronic energy levels of the molecule.

Steric Effects: The ortho-position of the methyl group introduces significant steric bulk in the vicinity of the nitrogen atom. This steric hindrance can have several consequences:

It can restrict the rotation around the N-C(aryl) bond, locking the molecule into a specific conformation. This can be advantageous in catalysis, where a rigid catalyst structure can lead to higher selectivity.

It can shield the nitrogen atom from reacting with bulky reagents.

In ligand-receptor interactions, the ortho-methyl group can either be beneficial, by fitting into a complementary pocket, or detrimental, by causing steric clashes. In some cases, the steric bulk of an ortho-tolyl group has been suggested to reduce off-target interactions. smolecule.com

The interplay of these electronic and steric factors is complex and often context-dependent. For instance, in a reaction where the nitrogen's nucleophilicity is key, the electronic effect might dominate. In a reaction involving a sterically demanding transition state, the steric effect will be the deciding factor. The unique combination of these parameters in this compound makes it a fascinating subject for SAR and SPR studies.

Advanced Analytical Methodologies for 2 2 Methylphenyl Isoindoline Research

Hyphenated Techniques for In-Situ Monitoring of 2-(2-Methylphenyl)isoindoline Reactions

Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, are indispensable for the real-time, in-situ monitoring of chemical reactions. nih.gov For the synthesis of this compound, techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) offer a powerful solution for tracking reaction kinetics. nih.govwordpress.com

By systematically taking aliquots from the reaction mixture and subjecting them to rapid HPLC-MS analysis, researchers can monitor the consumption of starting materials, such as 2-methylaniline and phthalaldehyde derivatives, and the concurrent formation of the this compound product. The mass spectrometer provides confirmation of the product's identity through its mass-to-charge ratio (m/z), while the HPLC provides quantitative data based on peak area. This approach allows for precise determination of reaction endpoints, optimization of reaction conditions (e.g., temperature, catalyst loading), and the detection of any transient intermediates. In a related study, ESI-HRMS and NMR were used to provide strong evidence for the in situ formation of a similar compound, 2-(4-methylphenyl)-2,3-dihydro-1H-isoindole. lookchem.com

Time (min)Reactant (e.g., 2-Methylaniline) Peak AreaProduct (this compound) Peak Area% Conversion
01,250,00000%
30875,000380,00030%
60512,500745,00060%
90250,0001,010,00080%
12062,5001,195,00095%
150<10,0001,240,000>99%
Table 7.1.1: This table represents hypothetical data for the in-situ monitoring of a this compound synthesis via HPLC-MS, illustrating the conversion of a reactant into the final product over time.

High-Resolution Mass Spectrometry for Trace Analysis and Identification of Reaction Byproducts

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural elucidation and purity assessment of synthesized compounds. alevelchemistry.co.uk Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, typically to four or five decimal places, which allows for the unambiguous determination of a compound's elemental composition. alevelchemistry.co.ukuoguelph.ca

In the context of this compound synthesis, HRMS is vital for confirming the identity of the target molecule by matching its experimentally determined accurate mass with the theoretically calculated mass. More importantly, it enables the identification of trace-level impurities and reaction byproducts that may not be distinguishable by lower-resolution techniques. massspeclab.com Potential byproducts could include incompletely cyclized intermediates, products of side-reactions, or isomers. For example, HRMS can easily distinguish between the desired product and a potential byproduct like an N-oxide, which would have a similar nominal mass but a different exact mass due to the presence of an additional oxygen atom.

Compound NameMolecular FormulaCalculated Exact Mass [M+H]⁺
This compound C₁₅H₁₅N210.1277
Unreacted 2-(Hydroxymethyl)benzylamineC₈H₁₁NO138.0862
Incompletely cyclized intermediateC₁₅H₁₇NO228.1383
Over-oxidized byproduct (e.g., N-oxide)C₁₅H₁₅NO226.1226
Table 7.2.1: This table presents the calculated high-resolution mass data for this compound and plausible reaction byproducts. The distinct exact masses allow for their unambiguous identification using HRMS.

Chromatographic Method Development for Isolation and Purification of this compound Isomers

Chromatography is the cornerstone of purification in chemical synthesis, and the development of a robust method is essential for isolating pure this compound from unreacted starting materials and byproducts. rotachrom.com Furthermore, the synthesis can potentially yield positional isomers, such as 2-(3-methylphenyl)isoindoline or 2-(4-methylphenyl)isoindoline, if the starting materials are not isomerically pure. These isomers have the same molecular formula and weight, making them indistinguishable by mass spectrometry alone, thus requiring chromatographic separation. mtc-usa.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. mdpi.com Method development involves optimizing several parameters:

Stationary Phase (Column): The choice of column is critical. A standard C18 reversed-phase column is often a starting point. For separating aromatic positional isomers, a Phenyl-Hexyl or a Phenyl Hydride column can offer enhanced selectivity due to π-π interactions between the phenyl groups in the stationary phase and the analyte. mtc-usa.com

Mobile Phase: A gradient elution using a mixture of solvents, such as acetonitrile (B52724) and water or methanol (B129727) and water, is typically employed. Adjusting the gradient slope and the pH of the aqueous component can significantly impact the resolution of closely eluting peaks.

Flow Rate and Temperature: These parameters are adjusted to improve peak shape and reduce analysis time.

Advanced techniques like Centrifugal Partition Chromatography (CPC), a form of liquid-liquid chromatography, are also gaining traction for preparative-scale separations of complex isomeric mixtures. rotachrom.com

CompoundHPLC ColumnMobile PhaseRetention Time (min)
This compound Phenyl-Hexyl (150 x 4.6 mm, 5 µm)Acetonitrile/Water Gradient (40-90% ACN over 15 min)10.2
2-(3-Methylphenyl)isoindolinePhenyl-Hexyl (150 x 4.6 mm, 5 µm)Acetonitrile/Water Gradient (40-90% ACN over 15 min)10.8
2-(4-Methylphenyl)isoindolinePhenyl-Hexyl (150 x 4.6 mm, 5 µm)Acetonitrile/Water Gradient (40-90% ACN over 15 min)11.1
Table 7.3.1: This table provides an example of an HPLC method developed for the successful separation of positional isomers of 2-(Methylphenyl)isoindoline, demonstrating baseline resolution.

Spectroscopic Fingerprinting Techniques for Rapid Identification and Quantification of this compound in Research Samples

Spectroscopic fingerprinting provides a rapid and non-destructive method for the identification and quantification of chemical compounds. europa.eu Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy generate a unique spectrum based on the vibrational modes of a molecule's functional groups. This spectrum serves as a "molecular fingerprint," allowing for quick confirmation of the compound's identity. europa.euspectroscopyonline.com

For this compound, the IR and Raman spectra would show characteristic peaks corresponding to the vibrations of its specific structural components:

Aromatic C-H stretches (above 3000 cm⁻¹)

Aliphatic C-H stretches (from the methyl group and isoindoline (B1297411) ring, ~2850-3000 cm⁻¹)

Aromatic C=C ring stretching (~1450-1600 cm⁻¹)

C-N stretching vibrations (~1200-1350 cm⁻¹)

Once a reference fingerprint is established for a pure sample, it can be used for quality control to quickly screen new batches for identity and purity. For quantitative analysis, a calibration model can be built by correlating the spectral data with known concentrations of the compound, often using chemometric methods like Partial Least Squares (PLS) regression. nih.gov This allows for rapid determination of the concentration of this compound in various research samples without the need for extensive sample preparation. nih.govirdg.org

Wavenumber (cm⁻¹) (Approximate)Vibration ModeFunctional Group
3050-3020C-H StretchAromatic Ring
2960-2920C-H Stretch-CH₃ (Methyl)
2880-2850C-H Stretch-CH₂- (Isoindoline Ring)
1600, 1490, 1450C=C StretchAromatic Ring
1340C-N StretchAryl-Amine
750C-H Bend (Out-of-plane)Ortho-disubstituted Benzene (B151609)
Table 7.4.1: This table outlines the expected characteristic vibrational frequencies in an IR or Raman spectrum that constitute the spectroscopic fingerprint for this compound.

Future Directions and Emerging Research Avenues for 2 2 Methylphenyl Isoindoline

Exploration of Unconventional Synthetic Strategies for 2-(2-Methylphenyl)isoindoline (e.g., Flow Chemistry, Electrochemistry)

Traditional batch synthesis of N-aryl heterocycles often requires harsh conditions and can be inefficient. benthamdirect.com The future synthesis of this compound could greatly benefit from the adoption of unconventional, more sustainable, and efficient strategies such as flow chemistry and electrochemistry.

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and scalability. epa.gov For the synthesis of this compound, a flow process could be envisioned based on the reductive amination of phthalaldehyde with 2-methylaniline or the cyclization of a suitable precursor. Flow chemistry has proven effective for the synthesis of related indoline (B122111) derivatives, where it has been shown to significantly increase productivity and reduce the use of hazardous reagents. epa.gov A potential multi-step flow process could involve the in-situ generation of intermediates, telescoping multiple reaction steps into a single continuous operation, thereby minimizing waste and purification needs. uc.pt

Electrochemistry: Electrochemical methods provide a green alternative to chemical oxidants and reductants, using electricity to drive reactions. nih.gov The electrochemical synthesis of N-aryl isoindolinones has been demonstrated through an electro-induced cascade reaction of 2-formyl benzonitrile (B105546) with anilines. nih.gov A similar approach could be adapted for this compound by using a different starting material or reaction pathway. Anodic C-H amination, for instance, represents a powerful metal-free method for constructing N-heterocyles and could be explored for the intramolecular cyclization to form the isoindoline (B1297411) ring. dntb.gov.ua

Synthetic StrategyPotential Advantages for this compound Synthesis
Flow Chemistry Enhanced reaction control, improved safety, scalability, reduced waste. epa.govuc.pt
Electrochemistry Use of clean electricity as a reagent, mild reaction conditions, high atom economy. nih.govnih.gov

Discovery of Novel Applications of this compound in Uncharted Chemical Domains

The unique structural and electronic features of the this compound scaffold suggest its potential for applications beyond those traditionally associated with isoindolines.

Organic Electronics: Isoindoline and its derivatives, such as isoindigo, are known for their interesting electronic properties and have been investigated as organic semiconductors. rsc.org The introduction of the 2-methylphenyl group can influence the molecule's packing in the solid state and its charge transport properties. Future research could focus on synthesizing and characterizing this compound-containing polymers or small molecules for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Arylimino-isoindoline complexes have been proposed for use in OLEDs, suggesting a potential application area for derivatives of this compound. google.com

Sensor Technology: The isoindoline nucleus can be functionalized to create chemosensors for metal ions and other analytes. For instance, a fused isoindole-imidazole scaffold has been developed as a fluorescent sensor for Zn2+. mdpi.com By incorporating specific binding sites, derivatives of this compound could be designed as selective colorimetric or fluorescent sensors for environmental or biological monitoring.

Medicinal Chemistry: The isoindoline core is a "privileged scaffold" found in many clinically approved drugs. mdpi.com While many applications focus on oxidized forms like isoindolinones and phthalimides, the reduced isoindoline ring also holds potential. mdpi.com Research into this compound could explore its potential as a novel core for developing agents targeting cancer, neurodegenerative diseases, or inflammatory conditions. For example, novel isoindoline-dione derivatives have shown neuroprotective effects in neuronal-like cell lines. nih.gov

Rational Design and Synthesis of Next-Generation this compound-Based Chemical Entities

The principles of rational design can be applied to the this compound scaffold to create new molecules with tailored properties. mdpi.com This involves the strategic modification of the isoindoline core or the pendant methylphenyl ring to optimize interactions with biological targets or to fine-tune material properties.

Bioisosteric Replacement and Scaffolding: In medicinal chemistry, the this compound core could serve as a novel scaffold for designing enzyme inhibitors or receptor modulators. nih.gov For example, isoindoline-1,3-dione derivatives have been designed as acetylcholinesterase inhibitors for potential use in Alzheimer's disease therapy. nih.gov By applying a similar design strategy, the this compound moiety could be functionalized with pharmacophores to target specific biological pathways.

Tuning Electronic Properties: For materials science applications, the electronic properties of this compound can be systematically tuned. The introduction of electron-donating or electron-withdrawing groups on either the isoindoline or the phenyl ring can alter the HOMO and LUMO energy levels, thereby influencing its optical and electronic characteristics. This approach has been successfully used to tune the properties of other organic semiconductors. researchgate.net

Design StrategyTarget ApplicationDesired Outcome
Pharmacophore Hybridization Medicinal ChemistryEnhanced binding affinity and selectivity for a biological target. nih.gov
Functional Group Modification Materials ScienceTuned HOMO/LUMO levels for optimized charge transport or light absorption. researchgate.net
Structural Rigidification Medicinal/MaterialsImproved biological activity or enhanced solid-state packing.

Integration of this compound into Complex Supramolecular Systems and Functional Devices

The this compound unit could serve as a unique building block for the construction of complex supramolecular architectures, such as cages, capsules, and polymers. rsc.org

Supramolecular Cages and Hosts: The rigid structure of the isoindoline core combined with the conformational flexibility of the 2-methylphenyl group could be exploited in the design of novel host molecules. By attaching coordinating groups to the isoindoline scaffold, self-assembly into discrete, three-dimensional structures like metal-organic cages could be achieved. nih.gov These cages could encapsulate guest molecules, acting as nanoreactors or drug delivery vehicles. The mechanochemical release of guests from polymer-decorated supramolecular cages has been demonstrated, opening avenues for stimuli-responsive systems. nih.gov

Functional Polymers: Incorporation of the this compound moiety into a polymer backbone could lead to materials with interesting properties. For example, conjugated polymers containing isoindoline-related structures have been explored for organic electronics. rsc.org Polymers bearing the this compound unit could exhibit unique solubility, processability, and self-assembly characteristics, making them suitable for applications in thin-film devices.

Computational and Theoretical Advancements for Deeper Understanding and Prediction of this compound Behavior

Computational modeling is a powerful tool for predicting the properties and behavior of molecules, guiding experimental efforts. nih.gov For this compound, theoretical studies can provide valuable insights into its structure, reactivity, and potential applications.

Conformational Analysis and Electronic Properties: Density Functional Theory (DFT) calculations can be employed to determine the most stable conformation of this compound and to analyze its electronic structure. researchgate.net Understanding the rotational barrier of the N-aryl bond and the orientation of the methylphenyl group relative to the isoindoline plane is crucial for predicting its interaction with other molecules and its packing in the solid state. Calculations of HOMO/LUMO energies can help predict its potential as an organic semiconductor. nih.gov

Predictive Modeling for Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations can be used to predict the biological activity of this compound derivatives. researcher.life By creating a library of virtual compounds based on this scaffold, it is possible to screen for potential interactions with specific protein targets, thereby prioritizing synthetic efforts. Such computational approaches have been successfully used to identify potential inhibitors for various enzymes. nih.gov

Simulation of Supramolecular Assembly: Molecular dynamics simulations can be used to model the self-assembly of this compound derivatives into larger supramolecular structures. These simulations can provide insights into the forces driving the assembly process and the stability of the resulting architectures, guiding the design of new functional materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.